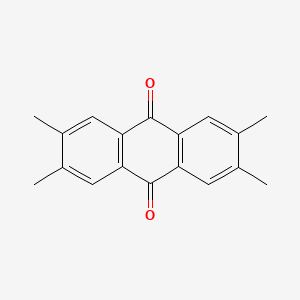

2,3,6,7-Tetramethylanthracene-9,10-dione

Description

Properties

CAS No. |

15247-68-4 |

|---|---|

Molecular Formula |

C18H16O2 |

Molecular Weight |

264.3 g/mol |

IUPAC Name |

2,3,6,7-tetramethylanthracene-9,10-dione |

InChI |

InChI=1S/C18H16O2/c1-9-5-13-14(6-10(9)2)18(20)16-8-12(4)11(3)7-15(16)17(13)19/h5-8H,1-4H3 |

InChI Key |

LNJCOQUDICPRSI-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1C)C(=O)C3=C(C2=O)C=C(C(=C3)C)C |

Canonical SMILES |

CC1=CC2=C(C=C1C)C(=O)C3=C(C2=O)C=C(C(=C3)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Anthracene Derivatives

Structural Modifications and Substituent Effects

2,3,6,7-Tetramethoxy-9,10-anthraquinone

- Structure : Methoxy (-OCH₃) groups replace methyl (-CH₃) groups at positions 2,3,6,5.

- Properties : Methoxy substituents enhance solubility in polar solvents due to their electron-donating nature. Crystal structure studies reveal that alkoxy groups induce distinct packing modes, influencing solid-state optical properties (e.g., fluorescence, absorbance) compared to methylated analogs .

- Applications : Primarily used in dye industries and photophysical studies due to tunable electronic transitions .

9,10-Diethyl-9,10-ethenoanthracene-2,3,6,7-tetraone

- Structure: An etheno bridge (-CH₂-CH₂-) connects the 9,10 positions, with tetraketone groups at 2,3,6,6.

- Properties: The etheno bridge increases molecular rigidity, favoring π-π stacking for charge transport. This polyketone derivative serves as a building block for azaacenes, which exhibit promising photoelectrical properties (e.g., broad absorption spectra) .

- Applications : Used in organic semiconductors and photovoltaic materials .

2,3,6,7-Tetrabromoanthracene

- Structure : Bromine atoms replace methyl groups.

- Properties : Bromine’s larger atomic radius and electron-withdrawing nature reduce solubility but enhance reactivity in cross-coupling reactions. Synthesis is challenging due to steric hindrance, unlike the more straightforward methylation routes for the dione derivative .

- Applications : Intermediate in synthesizing luminescent materials and electrophosphorescent devices .

Positional Isomerism and Molecular Packing

- 9,10-Disubstituted Anthracenes (e.g., 9,10-diphenylanthracene):

- Substituents at the 9,10 positions promote lamellar stacking, enhancing charge carrier mobility in organic thin-film transistors (OTFTs). In contrast, 2,3,6,7-tetramethylanthracene-9,10-dione’s peripheral methyl groups induce steric hindrance, favoring herringbone packing, which may limit charge transport efficiency .

- Key Data : 9,10-diphenylanthracene achieves hole mobilities of ~1.2 cm²/V·s in OTFTs, while methylated analogs are less studied .

Functional Group Comparisons

Carboxylic Acid Derivatives (e.g., 9,10-Dihydro-9,10-benzenoanthracene-2,3,6,7-tetracarboxylic acid):

- Properties : Carboxylic acid groups enable hydrogen bonding, improving crystallinity and thermal stability (decomposition >300°C). The dione’s ketone groups rely on dipole interactions, resulting in lower melting points (~230°C) .

- Applications : Used in microporous polymers for catalysis and gas separation .

Hydroxy and Methoxy Derivatives (e.g., 2,3,6,7-Tetrahydroxyanthracene-9,10-dione):

Data Tables

Table 1: Physical and Thermal Properties

Preparation Methods

Precursor Synthesis: 2,3,6,7-Tetramethylanthracene

Catalytic Alkylation of o-Xylene

The most efficient route to 2,3,6,7-tetramethylanthracene involves the Friedel-Crafts alkylation of o-xylene using dimethoxymethane as a methylating agent under iron(III) chloride catalysis. Key steps include:

- Reagent Preparation : Anhydrous o-xylene and dimethoxymethane are mixed in a 1:3 molar ratio.

- Catalytic Reaction : Iron(III) chloride (1–2 equivalents) is added, and the mixture is stirred at 75°C for 3–4 hours.

- Workup : Post-reaction cooling, dilute sulfuric acid and xylene are added to quench the catalyst, followed by Soxhlet purification to isolate the product as white needles.

Advantages :

- Yield : 81.2% purity (99.8% by NMR).

- Sustainability : Avoids chlorine-containing reagents, reducing environmental hazards.

Table 1: Comparative Analysis of Precursor Synthesis Methods

| Parameter | Traditional Method (AlCl₃) | Improved Method (FeCl₃) |

|---|---|---|

| Catalyst | Aluminum trichloride | Iron(III) chloride |

| Reaction Time | 4 hours | 3–4 hours |

| Yield | 20% | 81.2% |

| Chlorinated Byproducts | Yes | No |

| Purity | 299°C (mp) | 299°C (mp), 99.8% |

Oxidation to 2,3,6,7-Tetramethylanthracene-9,10-dione

Oxidative Pathways

The 9,10-dione functionality is introduced via oxidation of the central anthracene ring. Common methods include:

Chromium-Based Oxidation

- Reagents : Potassium dichromate (K₂Cr₂O₇) in sulfuric acid.

- Conditions : Reflux at 120°C for 6–8 hours.

- Outcome : Moderate yields (50–60%), but generates toxic chromium waste.

Nitric Acid Oxidation

- Reagents : Concentrated nitric acid (HNO₃).

- Conditions : 80°C for 4 hours.

- Outcome : Higher yields (70–75%) but risks over-oxidation of methyl groups.

Metal-Free Oxidation

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2,3,6,7-Tetramethylanthracene-9,10-dione, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Synthesis typically involves halogenation followed by methylation. For example, bromination of anthracene-9,10-dione at positions 2,3,6,7 can be achieved using bromine in acetic acid under controlled temperature (40–60°C). Subsequent methylation via Suzuki-Miyaura coupling with methylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄) in a polar aprotic solvent (e.g., DMF) at 80–100°C improves yield . Purification requires column chromatography with silica gel and hexane/ethyl acetate gradients. Yield optimization hinges on strict control of reaction time, stoichiometry, and inert atmosphere .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns. Methyl groups appear as singlets (~2.5 ppm for ¹H; 20–25 ppm for ¹³C), while anthraquinone carbonyls resonate at ~180–190 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected ~340 g/mol) and fragmentation patterns.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition typically occurs above 250°C .

Q. How does the substitution pattern of methyl groups influence the compound’s solubility and crystallinity?

- Methodological Answer : Symmetric tetramethyl substitution enhances crystallinity due to reduced steric hindrance. Solubility in non-polar solvents (e.g., toluene) increases compared to polar derivatives. Quantitative solubility testing involves incremental solvent addition until full dissolution, monitored via UV-Vis spectroscopy at λmax ~400 nm (anthraquinone absorbance) .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound for applications in organic electronics?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps. Methyl groups electron-donating effects lower the LUMO energy, enhancing electron transport. Compare computed UV-Vis spectra with experimental data to validate models. Software like Gaussian or ORCA is standard .

Q. What strategies resolve contradictions in reported reactivity data for methyl-substituted anthraquinones?

- Methodological Answer : Contradictions often arise from solvent polarity or trace metal impurities. Systematic studies should:

- Vary solvents (polar vs. non-polar) to assess nucleophilic substitution rates.

- Use inductively coupled plasma mass spectrometry (ICP-MS) to detect catalytic metal residues.

- Cross-validate kinetic data via HPLC monitoring of reaction progress .

Q. How does this compound perform as a photosensitizer in singlet oxygen generation, and what experimental setups quantify its efficiency?

- Methodological Answer : Use a UV light source (λ = 365 nm) to irradiate the compound in the presence of a singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran). Monitor trap degradation via UV-Vis at 410 nm. Compare quantum yields (ΦΔ) with standard sensitizers like methylene blue. Aerobic conditions and controlled light intensity are critical .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.